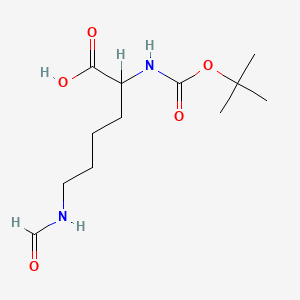

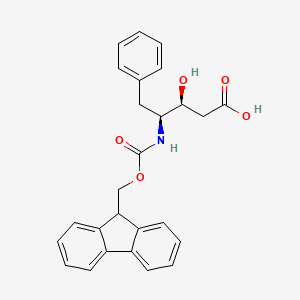

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Fmoc-amino acids and their derivatives involves a variety of chemical reactions tailored to introduce the Fmoc protecting group while preserving the integrity and configuration of the amino acid backbone. Methods such as the reaction of amino acids with (4-iodomethylphenoxy)acetic acid 2-oxo-2-phenylethyl ester have been utilized to achieve high yields of Fmoc-aminoacyloxymethylphenoxyacetic acids, showcasing the versatility and efficiency of synthetic approaches in generating Fmoc-protected amino acids for peptide synthesis (Zinieris et al., 2006).

Molecular Structure Analysis

The molecular structure of Fmoc-amino acids reveals a combination of hydrophobic and aromatic characteristics conferred by the Fmoc group, which are crucial for self-assembly and interaction processes. Studies have detailed the structural and supramolecular features of Fmoc-amino acids, highlighting the noncovalent interactions and patterns that underpin their recognition and assembly properties (Bojarska et al., 2020).

Chemical Reactions and Properties

Fmoc-amino acids participate in a range of chemical reactions, primarily focused on peptide bond formation and the removal of the Fmoc group. The chemical properties of these compounds are designed to facilitate their role in solid-phase peptide synthesis (SPPS), where the Fmoc group can be removed under basic conditions without affecting the peptide chain being synthesized. This selective reactivity is essential for the stepwise construction of peptides and peptidomimetics on a solid support.

Physical Properties Analysis

The physical properties of Fmoc-amino acids, such as solubility, melting point, and optical activity, are significantly influenced by the Fmoc group. These properties are critical in determining the conditions for peptide synthesis and purification processes. The introduction of the Fmoc group increases hydrophobicity and affects the overall solubility profile of the amino acid, which can be leveraged to improve synthesis efficiency and product isolation.

Chemical Properties Analysis

The chemical properties of Fmoc-amino acids center around their reactivity in peptide bond formation and the protective role of the Fmoc group. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. This protective strategy is fundamental in enabling the synthesis of complex peptides and proteins with high fidelity and efficiency.

Safety and Hazards

Propriétés

IUPAC Name |

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,28H,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFWEZMWBJEUAX-ZEQRLZLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.